molecular formula C11H6BrN3OS B5681144 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5681144
M. Wt: 308.16 g/mol
InChI Key: JNEKMXUTBKMUHJ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as BBTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biological activities. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. Additionally, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Studies have also reported that 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can induce cell cycle arrest in cancer cells, which may contribute to its anticancer activity. Furthermore, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to modulate the expression of various genes involved in immune response and inflammation.

Advantages and Limitations for Lab Experiments

5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several advantages for lab experiments, including its relatively simple synthesis method and potent biological activities. However, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the toxicity and safety profile of 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in vivo.

Synthesis Methods

5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be synthesized using a one-pot reaction of 2-aminobenzothiazole, 3-bromobenzaldehyde, and sodium azide in the presence of copper(II) sulfate pentahydrate. This method has been reported to yield 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in good to excellent yields.

Scientific Research Applications

5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been investigated for its potential biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. Studies have shown that 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to possess antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, 5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been reported to exhibit anticancer activity against various cancer cell lines, including breast, liver, and lung cancer.

properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3OS/c12-8-3-1-2-7(4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEKMXUTBKMUHJ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(3-Bromophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.